molecular formula C16H22F3NO3S B2669237 3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane CAS No. 2034288-47-4

3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane

Cat. No.: B2669237
CAS No.: 2034288-47-4
M. Wt: 365.41
InChI Key: DHXUPVXFZYRMSM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group and a trifluoropropylsulfonyl group attached to the azepane ring. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Trifluoropropylsulfonyl Group: The trifluoropropylsulfonyl group can be attached through sulfonylation reactions using trifluoropropylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)azepane: Lacks the trifluoropropylsulfonyl group, which may result in different chemical and biological properties.

    1-((3,3,3-Trifluoropropyl)sulfonyl)azepane: Lacks the methoxyphenyl group, which may affect its reactivity and interactions.

Uniqueness

3-(4-Methoxyphenyl)-1-((3,3,3-trifluoropropyl)sulfonyl)azepane is unique due to the presence of both the methoxyphenyl and trifluoropropylsulfonyl groups. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3,3,3-trifluoropropylsulfonyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO3S/c1-23-15-7-5-13(6-8-15)14-4-2-3-10-20(12-14)24(21,22)11-9-16(17,18)19/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXUPVXFZYRMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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